molecular formula C7H7BrN2O2 B13032752 Methyl 4-amino-2-bromonicotinate

Methyl 4-amino-2-bromonicotinate

Cat. No.: B13032752
M. Wt: 231.05 g/mol
InChI Key: WBOBAASLHLPGHX-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-bromonicotinate is a pyridine derivative featuring a bromine atom at position 2 and an amino group at position 4, with a methyl ester moiety at position 3. This compound serves as a versatile intermediate in pharmaceutical synthesis and organic chemistry due to its reactive functional groups.

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

methyl 4-amino-2-bromopyridine-3-carboxylate

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3,(H2,9,10)

InChI Key

WBOBAASLHLPGHX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN=C1Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-2-bromonicotinate can be synthesized through several methods. One common approach involves the bromination of methyl nicotinate followed by amination. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The subsequent amination can be achieved using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and amination processes. These methods are optimized for high yield and purity, employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-2-bromonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted nicotinates, nitro derivatives, and various coupled products, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4-amino-2-bromonicotinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-2-bromonicotinate involves its interaction with specific molecular targets. The bromine atom and amino group facilitate binding to enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 4-amino-2-bromonicotinate with structurally related compounds, highlighting substituent positions, molecular weights, and key properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications References
This compound Not provided C₇H₇BrN₂O₂ ~230.9 2-Bromo, 4-Amino, 3-COOCH₃ Pharmaceutical intermediate
Methyl 2-bromoisonicotinate 26156-48-9 C₇H₆BrNO₂ 216.032 2-Bromo, 4-COOCH₃ Organic synthesis building block
5-Amino-2-bromoisonicotinic acid 16135-36-7 C₆H₅BrN₂O₂ 217.02 2-Bromo, 5-Amino, 4-COOH Drug development candidate
Methyl 4-amino-6-methylnicotinate 127915-50-8 C₈H₁₀N₂O₂ 166.18 4-Amino, 6-Methyl, 3-COOCH₃ Research chemical
Key Observations:

Substituent Position Effects: The amino group at position 4 in this compound contrasts with its positional isomer, 5-Amino-2-bromoisonicotinic acid (amino at position 5). Methyl 4-amino-6-methylnicotinate replaces bromine with a methyl group at position 6, reducing steric hindrance but increasing lipophilicity .

Molecular Weight and Polarity: The bromine atom and amino group in this compound contribute to a higher molecular weight (~230.9 g/mol) compared to Methyl 2-bromoisonicotinate (216.032 g/mol) . The amino group also increases polarity, likely improving solubility in polar solvents.

Functional Group Reactivity: The methyl ester in this compound is less acidic than the carboxylic acid in 5-Amino-2-bromoisonicotinic acid, making it more suitable for reactions requiring neutral conditions. Bromine at position 2 in both this compound and Methyl 2-bromoisonicotinate facilitates nucleophilic aromatic substitution, but the electron-donating amino group in the former may activate the ring toward electrophilic attack .

Physical and Chemical Properties

  • Solubility: Methyl esters (e.g., Methyl 2-bromoisonicotinate) generally exhibit lower water solubility than their carboxylic acid counterparts (e.g., 5-Amino-2-bromoisonicotinic acid). However, the amino group in this compound may enhance solubility in aqueous-organic mixtures via hydrogen bonding .
  • Stability: The amino group increases susceptibility to oxidation, necessitating storage under inert conditions. In contrast, Methyl 2-bromoisonicotinate, lacking an amino group, may exhibit greater stability under ambient conditions .
  • Volatility: Methyl esters like Methyl 4-amino-6-methylnicotinate are less volatile than non-esterified analogs, but the amino group’s polarity may further reduce volatility compared to purely alkyl-substituted esters .

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